molecular formula C18H19N3O2S B5767911 (4-BENZYLPIPERAZINO)(3-NITROPHENYL)METHANETHIONE

(4-BENZYLPIPERAZINO)(3-NITROPHENYL)METHANETHIONE

Cat. No.: B5767911
M. Wt: 341.4 g/mol
InChI Key: ZKUNMXVWYUXFNJ-UHFFFAOYSA-N
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Description

(4-BENZYLPIPERAZINO)(3-NITROPHENYL)METHANETHIONE is a complex organic compound that features a piperazine ring substituted with a benzyl group and a nitrophenyl group attached to a methanethione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BENZYLPIPERAZINO)(3-NITROPHENYL)METHANETHIONE typically involves the reaction of 4-benzylpiperazine with 3-nitrobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors, continuous flow systems, and automated purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-BENZYLPIPERAZINO)(3-NITROPHENYL)METHANETHIONE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, hydrogen peroxide, and m-chloroperbenzoic acid. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions include amine derivatives, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-BENZYLPIPERAZINO)(3-NITROPHENYL)METHANETHIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-BENZYLPIPERAZINO)(3-NITROPHENYL)METHANETHIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The nitrophenyl group may also participate in redox reactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • (4-Benzylpiperazin-1-yl)(3-nitrophenyl)methanone
  • (4-Benzylpiperazin-1-yl)(3-nitrophenyl)methanol
  • (4-Benzylpiperazin-1-yl)(3-nitrophenyl)methane

Uniqueness

(4-BENZYLPIPERAZINO)(3-NITROPHENYL)METHANETHIONE is unique due to the presence of the methanethione moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(3-nitrophenyl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c22-21(23)17-8-4-7-16(13-17)18(24)20-11-9-19(10-12-20)14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUNMXVWYUXFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=S)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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